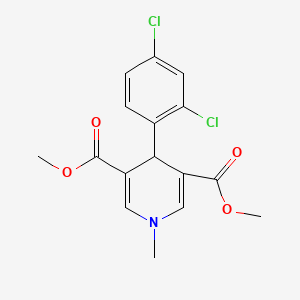
2-(4-cyclohexylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide
Descripción general
Descripción
2-(4-cyclohexylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide, also known as AH 7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s and was initially developed as an alternative to morphine. AH 7921 has been studied extensively for its potential therapeutic uses in the field of medicine.
Mecanismo De Acción
2-(4-cyclohexylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide 7921 acts on the mu-opioid receptor, which is the same receptor that traditional opioid analgesics such as morphine act on. It produces its analgesic effects by binding to this receptor and blocking the transmission of pain signals to the brain.
Biochemical and Physiological Effects:
This compound 7921 has been shown to produce a range of biochemical and physiological effects. In addition to its analgesic effects, it has been shown to produce sedation, respiratory depression, and euphoria. It has also been shown to produce effects on the cardiovascular system, including a decrease in blood pressure and heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-cyclohexylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide 7921 has several advantages for use in lab experiments. It is a potent analgesic and has been shown to produce consistent effects across different animal models. However, it also has several limitations. It has a narrow therapeutic window, meaning that the difference between a therapeutic dose and a toxic dose is small. It also has the potential for abuse, making it difficult to control in lab settings.
Direcciones Futuras
There are several potential future directions for research on 2-(4-cyclohexylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide 7921. One area of interest is its potential use in the treatment of opioid addiction. Another area of interest is its potential use in the treatment of chronic pain. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound 7921 and its potential for abuse.
Aplicaciones Científicas De Investigación
2-(4-cyclohexylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide 7921 has been extensively studied for its potential therapeutic uses in the field of medicine. It has been shown to have potent analgesic effects, making it a potential alternative to traditional opioid analgesics such as morphine. This compound 7921 has also been studied for its potential use in the treatment of opioid addiction.
Propiedades
IUPAC Name |
2-(4-cyclohexylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-15-7-12-20(23)19(13-15)22-21(24)14-25-18-10-8-17(9-11-18)16-5-3-2-4-6-16/h7-13,16,23H,2-6,14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEIVBIDGZAAMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)COC2=CC=C(C=C2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-fluoro-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3674532.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-methyl-3-nitrobenzamide](/img/structure/B3674545.png)
![4-{[N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B3674549.png)

![3-(4-bromophenyl)-N-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B3674557.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B3674559.png)

![3-(4-chlorophenyl)-6-(4-phenyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3674573.png)
![3-(4-bromophenyl)-6-(4-morpholinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3674581.png)

![3-(4-bromophenyl)-6-phenoxy[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3674607.png)
![1-methyl-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B3674618.png)

![3-(4-bromophenyl)-6-(4-phenyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3674625.png)
